molecular formula C14H19BN2O4 B14769536 3-formyl-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide

3-formyl-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide

Cat. No.: B14769536
M. Wt: 290.12 g/mol
InChI Key: UMOGRVQLHDFVOG-UHFFFAOYSA-N
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Description

3-formyl-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide is an organic compound that contains both boron and nitrogen atoms within its structure. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. The presence of the boron-containing dioxaborolane group makes it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide typically involves the following steps:

    Formation of the Boronate Ester: The initial step involves the reaction of 2-bromo-3-formylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronate ester intermediate.

    Amidation Reaction: The boronate ester is then subjected to an amidation reaction with N-methylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-formyl-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate.

Major Products

    Oxidation: 3-carboxy-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide.

    Reduction: 3-hydroxymethyl-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide.

    Substitution: Various aryl or vinyl-substituted derivatives of the original compound.

Scientific Research Applications

3-formyl-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe or ligand in biological studies to investigate the function of specific proteins or enzymes.

Mechanism of Action

The mechanism of action of 3-formyl-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can form stable complexes with diols and other nucleophiles, making it useful in various coupling reactions. The formyl group can undergo oxidation or reduction, allowing for the modification of the compound’s structure and properties.

Comparison with Similar Compounds

Similar Compounds

    3-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the N-methyl and carboxamide groups.

    N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide: Lacks the formyl group.

    2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide: Lacks both the formyl and N-methyl groups.

Uniqueness

3-formyl-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide is unique due to the presence of both the formyl and N-methyl groups, which provide additional reactivity and potential for modification. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H19BN2O4

Molecular Weight

290.12 g/mol

IUPAC Name

3-formyl-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)11-10(8-18)9(6-7-17-11)12(19)16-5/h6-8H,1-5H3,(H,16,19)

InChI Key

UMOGRVQLHDFVOG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2C=O)C(=O)NC

Origin of Product

United States

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